molecular formula C14H17NO B1346531 4-(Azetidinomethyl)phenyl cyclopropyl ketone CAS No. 898757-10-3

4-(Azetidinomethyl)phenyl cyclopropyl ketone

Cat. No. B1346531
M. Wt: 215.29 g/mol
InChI Key: HCHOASKTNXRMIR-UHFFFAOYSA-N
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Description

4-(Azetidinomethyl)phenyl cyclopropyl ketone is a chemical compound with the linear formula C14H17NO . It has a molecular weight of 215.29 g/mol.


Molecular Structure Analysis

The molecular structure of 4-(Azetidinomethyl)phenyl cyclopropyl ketone is represented by the formula C14H17NO . For a detailed structural analysis, it’s recommended to refer to resources like PubChem .


Chemical Reactions Analysis

The specific chemical reactions involving 4-(Azetidinomethyl)phenyl cyclopropyl ketone are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents .


Physical And Chemical Properties Analysis

4-(Azetidinomethyl)phenyl cyclopropyl ketone has a molecular weight of 215.29 g/mol. For a comprehensive analysis of its physical and chemical properties, resources like PubChem can be referred to .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Recent studies have demonstrated the utility of clay catalysts in various organic synthesis reactions, such as Friedel-Crafts alkylation, alkylation of phenols with aldehydes and ketones, and rearrangement of alkyl phenyl ethers. These reactions are pivotal for producing key intermediates like bisphenols, alkylphenols, and ketones, which are foundational in the synthesis of complex organic molecules. The ability to regenerate and reuse these clay catalysts highlights their sustainable and efficient application in organic synthesis (Tateiwa & Uemura, 1997).

Role in Heterocyclic Compound Synthesis

The reactivity of certain ketone derivatives has been exploited for synthesizing a broad array of heterocyclic compounds, including pyrazolo-imidazoles, spiropyridines, and others. These compounds serve as crucial building blocks in pharmaceuticals, showcasing the versatile applications of ketones in drug development (Gomaa & Ali, 2020).

Development of Phosphorylated Heterocycles

Research into the synthesis of 4-phosphorylated 1,3-azoles (such as imidazoles and thiazoles) reveals their significant chemical and biological activities, including their use as insectoacaricidal and antihypertensive agents. This underscores the importance of ketone derivatives in synthesizing biologically active compounds with potential therapeutic applications (Abdurakhmanova et al., 2018).

Asymmetric Hydrosilylation Catalysts

Ketones, especially α,β-unsaturated ketones, play a pivotal role in the asymmetric hydrosilylation of imines and electrophilic double bonds, showcasing their utility in creating chiral centers for pharmaceuticals. Advances in catalyst development, including transition metals with various ligands, have improved the efficiency and selectivity of these reactions (Riant et al., 2004).

Synthesis of Schiff Bases

Ketones also find application in the synthesis of Schiff bases, which are valuable for their wide range of applications in pharmaceuticals and as ligands in coordination chemistry. The ability to form Schiff bases through the reaction with amines illustrates the versatility of ketones in synthetic organic chemistry (Raju et al., 2022).

Safety And Hazards

For safety and hazards information related to 4-(Azetidinomethyl)phenyl cyclopropyl ketone, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or resources like PubChem .

Future Directions

The future directions of research and applications involving 4-(Azetidinomethyl)phenyl cyclopropyl ketone are not provided in the search results. For detailed information on its future directions, it’s recommended to refer to peer-reviewed papers or technical documents .

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(13-6-7-13)12-4-2-11(3-5-12)10-15-8-1-9-15/h2-5,13H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHOASKTNXRMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642830
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidinomethyl)phenyl cyclopropyl ketone

CAS RN

898757-10-3
Record name [4-(1-Azetidinylmethyl)phenyl]cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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